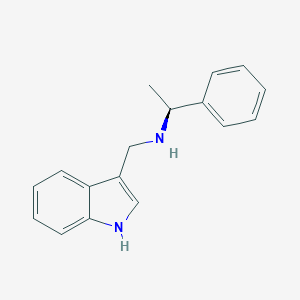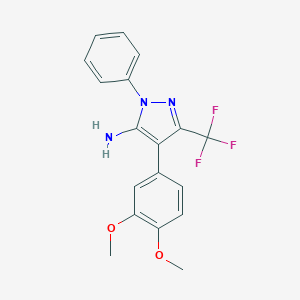
N-(1H-indol-3-ylmethyl)-N-(1-phenylethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-3-ylmethyl)-N-(1-phenylethyl)amine, also known as 251-NBOMe, is a psychoactive compound that belongs to the phenethylamine and benzylamine classes. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity in the research community for its potential use in studying the serotonin receptors in the brain.
Mecanismo De Acción
The mechanism of action of N-(1H-indol-3-ylmethyl)-N-(1-phenylethyl)amine involves its binding to the 5-HT2A receptor and activating it. This activation leads to a cascade of intracellular signaling events that ultimately result in changes in neurotransmitter release and neuronal activity. The exact nature of these changes is still being studied, but it is believed that they contribute to the psychoactive effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1H-indol-3-ylmethyl)-N-(1-phenylethyl)amine are still being studied, but it is known to produce a range of psychoactive effects in humans. These effects include changes in perception, mood, and cognition. It has also been reported to produce visual hallucinations, altered time perception, and changes in body temperature and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1H-indol-3-ylmethyl)-N-(1-phenylethyl)amine in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the effects of this receptor on various physiological processes. However, one limitation is its potential for abuse and toxicity. It is important for researchers to use caution when handling this compound and to follow strict safety protocols.
Direcciones Futuras
There are several future directions for research on N-(1H-indol-3-ylmethyl)-N-(1-phenylethyl)amine. One area of interest is its potential use as a treatment for psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in studying the role of the 5-HT2A receptor in various physiological processes. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly in humans.
Métodos De Síntesis
The synthesis of N-(1H-indol-3-ylmethyl)-N-(1-phenylethyl)amine involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. This intermediate is then reduced to the amine using sodium borohydride. The final step involves the reaction of the amine with indole-3-carboxaldehyde to form the desired compound.
Aplicaciones Científicas De Investigación
N-(1H-indol-3-ylmethyl)-N-(1-phenylethyl)amine has been the subject of numerous scientific studies due to its potential use as a research tool in the field of neuroscience. It has been found to be a potent agonist for the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is known to play a role in the regulation of mood, perception, and cognition. By studying the effects of N-(1H-indol-3-ylmethyl)-N-(1-phenylethyl)amine on this receptor, researchers hope to gain a better understanding of the underlying mechanisms of these processes.
Propiedades
Fórmula molecular |
C17H18N2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
(1S)-N-(1H-indol-3-ylmethyl)-1-phenylethanamine |
InChI |
InChI=1S/C17H18N2/c1-13(14-7-3-2-4-8-14)18-11-15-12-19-17-10-6-5-9-16(15)17/h2-10,12-13,18-19H,11H2,1H3/t13-/m0/s1 |
Clave InChI |
QRDBVPJGBQYKAS-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NCC2=CNC3=CC=CC=C32 |
SMILES |
CC(C1=CC=CC=C1)NCC2=CNC3=CC=CC=C32 |
SMILES canónico |
CC(C1=CC=CC=C1)NCC2=CNC3=CC=CC=C32 |
Solubilidad |
37.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290072.png)
![1-benzyl-7,8-dimethoxy-5-(3-methoxyphenyl)-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290075.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290077.png)
![7,8-dimethoxy-5-(3-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290079.png)
![7,8-dimethoxy-5-(2-methoxyphenyl)-1-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290080.png)
![7,8-dimethoxy-5-(3-methoxyphenyl)-1H-pyrrolo[3,4-c]isoquinoline-1,3(2H)-dione](/img/structure/B290082.png)
![7',8'-dimethoxy-3'-phenylspiro[1H-indole-3,5'-2H-pyrazolo[3,4-c]isoquinoline]-2-one](/img/structure/B290083.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290084.png)
![5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290085.png)
![7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290086.png)
![7,8-dimethoxy-5-(3-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290087.png)
![1-[(9H-fluoren-9-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B290091.png)
![2-(5,10-Dihydro[1,3]dithiolo[4,5-c][2,5]benzodithiocin-2-ylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B290092.png)